molecular formula C7H8BrNO3S B576778 4-Bromo-3-methoxybenzenesulfonamide CAS No. 1206104-66-6

4-Bromo-3-methoxybenzenesulfonamide

Cat. No.: B576778
CAS No.: 1206104-66-6
M. Wt: 266.109
InChI Key: XHTNDORPWRQZID-UHFFFAOYSA-N
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Description

4-Bromo-3-methoxybenzenesulfonamide is a chemical compound with the molecular formula C7H8BrNO3S . It is not intended for human or veterinary use and is used for research purposes.


Molecular Structure Analysis

The molecular structure of this compound consists of 7 carbon atoms, 8 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom . The molecular weight is approximately 266.112 Da .

Scientific Research Applications

Synthesis and Characterization

4-Bromo-3-methoxybenzenesulfonamide derivatives have been synthesized and characterized for their potential applications in photodynamic therapy and photocatalytic processes. For example, Pişkin, Canpolat, and Öztürk (2020) synthesized a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base, demonstrating its utility in photodynamic therapy with good fluorescence properties and high singlet oxygen quantum yield, crucial for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020). Similarly, Öncül, Öztürk, and Pişkin (2022) explored the spectroscopic, photophysical, and photochemical properties of zinc(II) phthalocyanine substituted with benzenesulfonamide units, highlighting its potential as a photosensitizer in photodynamic therapy (Öncül, Öztürk, & Pişkin, 2022).

Molecular Dynamics and Quantum Chemical Studies

Research has also delved into the molecular dynamics and quantum chemical analysis of compounds related to this compound. Kaya et al. (2016) conducted a study on the adsorption and corrosion inhibition properties of piperidine derivatives on iron surfaces. Through quantum chemical calculations and molecular dynamics simulations, they provided insights into the global reactivity parameters and adsorption behaviors, suggesting the compounds' effectiveness in corrosion inhibition (Kaya et al., 2016).

Enzyme Inhibition Studies

Riaz (2020) evaluated a series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides for their enzyme inhibition potential, specifically targeting acetylcholinesterase (AChE) and α-glucosidase. The study identified compounds with significant inhibitory effects, offering a basis for further drug development against diseases associated with enzyme dysfunction (Riaz, 2020).

Mechanism of Action

Target of Action

4-Bromo-3-methoxybenzenesulfonamide is a type of sulfonamide compound . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, making them primary targets of sulfonamides .

Mode of Action

Sulfonamides, including this compound, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . Folic acid is essential for the further production of DNA in bacteria . By inhibiting the synthesis of folic acid, sulfonamides prevent bacterial growth and proliferation .

Biochemical Pathways

The primary biochemical pathway affected by sulfonamides is the folic acid synthesis pathway . By inhibiting the enzymes involved in this pathway, sulfonamides prevent the production of folic acid, a crucial component for DNA synthesis in bacteria . This leads to the inhibition of bacterial growth and proliferation .

Pharmacokinetics

They are widely distributed throughout the body and are metabolized primarily in the liver . Sulfonamides are excreted in the urine, and their elimination can be affected by urinary pH .

Result of Action

The primary result of the action of this compound, like other sulfonamides, is the inhibition of bacterial growth and proliferation . By preventing the synthesis of folic acid, an essential component for bacterial DNA synthesis, sulfonamides effectively halt the growth of bacteria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, factors such as temperature and light exposure can affect the stability of the compound .

Safety and Hazards

4-Bromo-3-methoxybenzenesulfonamide may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

4-bromo-3-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO3S/c1-12-7-4-5(13(9,10)11)2-3-6(7)8/h2-4H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHTNDORPWRQZID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60677611
Record name 4-Bromo-3-methoxybenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206104-66-6
Record name 4-Bromo-3-methoxybenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-3-methoxybenzene-1-sulfonamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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